2-Pyridinecarboxaldehyde, O-(phenylmethyl)oxime

Description

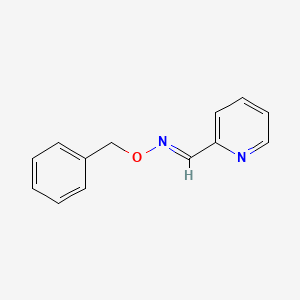

2-Pyridinecarboxaldehyde, O-(phenylmethyl)oxime is an oxime derivative of pyridine-2-carboxaldehyde, where the hydroxyl group of the oxime is substituted with a benzyl (phenylmethyl) group. Its molecular formula is C₁₃H₁₂N₂O, with a molecular weight of 220.25 g/mol. The compound features a pyridine ring substituted at the 2-position with an aldehyde group, which is further functionalized via oxime formation.

This compound is structurally significant in coordination chemistry and pharmaceutical research, where oxime derivatives are often explored as ligands for metal complexes or precursors for bioactive molecules. Its benzyl group may also influence metabolic stability, as evidenced by studies linking similar benzyl-containing compounds to interactions with metabolic pathways .

Properties

IUPAC Name |

(E)-N-phenylmethoxy-1-pyridin-2-ylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-2-6-12(7-3-1)11-16-15-10-13-8-4-5-9-14-13/h1-10H,11H2/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVXRRHDUXNKLS-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON=CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO/N=C/C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63680-93-3 | |

| Record name | Pyridine-2-aldoxime-2-benzyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063680933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002920788 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-PYRIDINEALDOXIME O-BENZYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxaldehyde, O-(phenylmethyl)oxime typically involves the reaction of pyridine-2-carboxaldehyde with benzylhydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired oxime derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxaldehyde, O-(phenylmethyl)oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridinecarboxylic acid derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include pyridinecarboxylic acids, amines, and substituted oxime derivatives. These products can be further utilized in various chemical syntheses and applications.

Scientific Research Applications

2-Pyridinecarboxaldehyde, O-(phenylmethyl)oxime has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxaldehyde, O-(phenylmethyl)oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound’s ability to form stable complexes with metals makes it a valuable tool in studying metalloproteins and other metal-dependent biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-Pyridinecarboxaldehyde, O-(phenylmethyl)oxime can be contextualized by comparing it to analogous oxime derivatives. Key differentiating factors include substituent groups, molecular weight, and applications.

Structural and Molecular Comparison

Key Observations:

- Substituent Effects:

- The O-benzyl group in the target compound increases steric bulk and lipophilicity compared to the 6-methyl analog, which is smaller and more volatile .

- The 3,4-dichlorophenyl-ureido substituent in the third compound introduces electron-withdrawing chlorine atoms, enhancing binding affinity to biological targets (e.g., enzymes or receptors) .

- Molecular Weight and Solubility:

- Higher molecular weight correlates with reduced solubility in polar solvents. The target compound’s benzyl group likely reduces aqueous solubility compared to the methyl analog but improves compatibility with organic matrices.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Pyridinecarboxaldehyde, O-(phenylmethyl)oxime, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves condensation of 2-pyridinecarboxaldehyde with O-(phenylmethyl)hydroxylamine under mild acidic or neutral conditions. Key parameters include:

-

Solvent Selection : Ethanol or methanol is preferred due to their polarity and ability to dissolve both reactants .

-

Temperature : Reflux conditions (~78°C for ethanol) are often employed to accelerate imine formation while avoiding decomposition .

-

Stoichiometry : A 1:1 molar ratio of aldehyde to hydroxylamine derivative minimizes side reactions like over-oxidation or dimerization .

-

Purification : Column chromatography on silica gel (ethyl acetate/hexane eluent) or recrystallization from ethanol/hexane mixtures yields pure product (typical yields: 70–85%) .

- Data Table :

| Reaction Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Ethanol, reflux, 12 h | 78 | >95 | |

| Methanol, RT, 24 h | 65 | 90 |

Q. How can NMR and X-ray diffraction be effectively utilized to confirm the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Key signals include:

- Aldoxime proton (N–OH): δ ~11.5–12.5 ppm (broad singlet) .

- Pyridine protons: δ 7.5–8.8 ppm (multiplet patterns dependent on substitution) .

- O-Benzyl group: δ ~4.8 ppm (s, –CH2Ph) and aromatic protons at δ 7.2–7.4 ppm .

- X-ray Crystallography : Single-crystal analysis confirms the E-configuration of the oxime moiety and spatial orientation of the benzyl group. SHELXL refinement (e.g., anisotropic displacement parameters) resolves bond-length discrepancies (<0.02 Å tolerance) .

Advanced Research Questions

Q. How does this compound perform as a directing group in C–H functionalization reactions, and what mechanistic insights have been discovered?

- Methodological Answer : The oxime’s nitrogen lone pairs coordinate transition metals (e.g., Pd), enabling regioselective C–H activation. For example:

-

Palladium Catalysis : In indoline synthesis, the oxime directs ortho-C–H arylation of phenyl ethylamines. Mechanistic studies (DFT calculations) suggest a six-membered palladacycle intermediate stabilizes the transition state .

-

Competing Pathways : Competing N–O bond cleavage can occur under strongly acidic conditions; pH control (4.5–6.0) mitigates this .

- Data Table :

| Substrate | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|

| 4-Ethoxyaniline | 92 | 88 (ortho) | |

| 2-Aminophenol | 85 | 79 (para) |

Q. What strategies are employed to resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies between NMR, MS, and X-ray data can arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:

- Variable-Temperature NMR : Identifies tautomeric equilibria (e.g., oxime ⇌ nitroso) by observing signal splitting at low temperatures .

- Complementary Techniques :

- HRMS : Confirms molecular formula (e.g., [M+H]<sup>+</sup> at m/z 229.1102 for C13H12N2O) .

- IR Spectroscopy : Validates N–O stretch (~960 cm<sup>−1</sup>) and C=N (~1640 cm<sup>−1</sup>) .

- Periodic DFT Calculations : Models crystal packing effects to reconcile X-ray bond lengths with gas-phase predictions .

Q. How is this compound applied in chemoproteomics for probing protease specificity?

- Methodological Answer : The aldehyde group reacts selectively with primary amines (e.g., lysine residues) to form Schiff base probes. Applications include:

-

Activity-Based Profiling : Functionalization with biotin-azide enables click chemistry conjugation for streptavidin enrichment and LC-MS/MS identification of protease substrates .

-

Competitive Inhibition Studies : Co-incubation with protease inhibitors (e.g., PMSF) validates target engagement via reduced biotinylation .

- Data Table :

| Protease Class | Probe Efficiency (%) | Identified Substrates | Reference |

|---|---|---|---|

| Serine Proteases | 75 | Trypsin, Chymotrypsin | |

| Cysteine Proteases | 62 | Caspase-3 |

Key Research Challenges

- Stability Issues : The oxime’s N–O bond is prone to hydrolysis under strongly acidic/basic conditions. Stabilization strategies include using aprotic solvents (e.g., DMF) and inert atmospheres .

- Stereochemical Control : Achieving E/Z selectivity requires careful pH modulation (e.g., buffered conditions at pH 5.0 favor E-isomer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.